molecular formula C8H13N3O B11913978 (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B11913978
M. Wt: 167.21 g/mol
InChI Key: YBXGZKHTHYYLLF-UHFFFAOYSA-N
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Description

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method yields the desired imidazo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Uniqueness

(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H13N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h9,12H,2-5H2,1H3

InChI Key

YBXGZKHTHYYLLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1NCCC2)CO

Origin of Product

United States

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